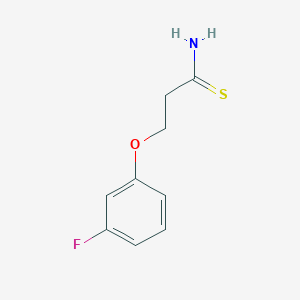
1,2-Benzenediol, 4-(4-aminobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 4-(4-aminobutyl)- is an organic compound with the molecular formula C10H15NO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediol, 4-(4-aminobutyl)- typically involves the reaction of 1,2-benzenediol with 4-aminobutyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 4-(4-aminobutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminobutyl group can participate in substitution reactions, such as acylation or alkylation, to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives of the original compound.
Substitution: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4-(4-aminobutyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-benzenediol, 4-(4-aminobutyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, while the aminobutyl group can enhance its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol (Catechol): A simpler compound with only hydroxyl groups on the benzene ring.
4-Methyl-1,2-Benzenediol: A derivative with a methyl group instead of an aminobutyl group.
1,3-Benzenediol and 1,4-Benzenediol: Isomers with hydroxyl groups in different positions on the benzene ring.
Uniqueness
1,2-Benzenediol, 4-(4-aminobutyl)- is unique due to the presence of the aminobutyl group, which imparts different chemical and biological properties compared to its simpler analogs. This functional group can enhance the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
52336-46-6 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-(4-aminobutyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c11-6-2-1-3-8-4-5-9(12)10(13)7-8/h4-5,7,12-13H,1-3,6,11H2 |
Clave InChI |
HYUZDHUWLUSNER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCCN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)

![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)




![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)
![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)

